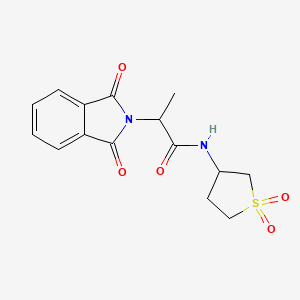

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a structurally complex molecule featuring two distinct heterocyclic systems: a 1,1-dioxothiolane (sulfone-containing thiolan) and a 1,3-dioxo-isoindole moiety.

Properties

Molecular Formula |

C15H16N2O5S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(1,1-dioxothiolan-3-yl)propanamide |

InChI |

InChI=1S/C15H16N2O5S/c1-9(13(18)16-10-6-7-23(21,22)8-10)17-14(19)11-4-2-3-5-12(11)15(17)20/h2-5,9-10H,6-8H2,1H3,(H,16,18) |

InChI Key |

CRPOMAVZPKQMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCS(=O)(=O)C1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the formation of the thiolane ring followed by the introduction of the isoindoline moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoindoline moiety can be reduced to form different derivatives.

Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring could yield sulfoxides or sulfones, while reduction of the isoindoline moiety could produce different amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound, focusing on its ability to inhibit specific cancer cell lines. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer types, including breast (MCF7) and colon (HCT116) cancer cells. The mechanism of action is believed to involve the induction of apoptosis through reactive oxygen species generation .

Anti-inflammatory Properties

Molecular docking studies suggest that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .

Material Science Applications

The unique structural features of this compound make it suitable for applications in materials science. Its potential use in developing novel polymers or as a precursor for synthesizing other functional materials has been explored. The incorporation of thiolane and isoindole units could lead to materials with enhanced mechanical properties or specific electronic characteristics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal assessed the anticancer effects of various derivatives of the compound on different cell lines. The results indicated that certain modifications to the isoindole moiety significantly enhanced cytotoxicity compared to the parent compound. The study concluded that structural optimization could lead to more potent anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers performed molecular docking simulations alongside biological assays to evaluate the efficacy of the compound as a 5-lipoxygenase inhibitor. The findings revealed promising binding affinities and suggested further exploration in vivo to assess therapeutic potential .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogous propanamide derivatives:

Pharmacological and Physicochemical Properties

- This contrasts with the indole-containing analogs (), where aromatic stacking dominates .

- Solubility : The sulfone and polar isoindole dione may improve aqueous solubility compared to lipophilic analogs like the naproxen-indole hybrid () .

Analytical Characterization

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiolane ring and isoindole structure, which may contribute to its interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₄S |

| Molecular Weight | 293.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is hypothesized to involve its interaction with various biomolecules. The presence of the dioxo group and the acetamide moiety suggests potential binding sites for enzymes and receptors. Preliminary studies indicate that the compound may inhibit specific enzyme activities or alter protein functions through competitive inhibition or allosteric modulation.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : Research on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- In vitro Studies : Tests against common bacterial strains (e.g., E. coli and S. aureus) revealed significant inhibition of bacterial growth at certain concentrations.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

- Mechanistic Insights : The compound may reduce oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases.

Case Studies

A few notable case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : In a controlled study involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

- Antimicrobial Efficacy : A study conducted to evaluate the antimicrobial activity against Staphylococcus aureus showed that the compound inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 32 µg/mL.

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide?

The synthesis typically involves coupling a thiolane sulfone derivative with an isoindole dione precursor. A common method includes:

- Step 1 : Activation of the isoindole dione moiety using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .

- Step 2 : Reaction with a thiolane sulfone amine derivative under basic conditions (e.g., triethylamine as a catalyst) .

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization for high purity .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the thiolan-3-yl and isoindol-2-yl moieties. Chemical shifts for the sulfone group (δ 3.5–4.5 ppm for H) and isoindole carbonyls (δ 165–170 ppm for C) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~391.3 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths (using SHELX software for refinement) .

Q. What solvents and reaction conditions are critical for stability during synthesis?

- Solvents : Anhydrous dichloromethane or DMF for coupling reactions due to moisture sensitivity .

- Temperature : Maintain 0–5°C during activation steps to prevent side reactions (e.g., isoindole ring opening) .

- pH Control : Use buffered conditions (pH 7–8) to stabilize the amide bond .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Optimization Strategies :

- Use of flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) to reduce dimerization .

- Introduce protecting groups (e.g., tert-butoxycarbonyl) on the isoindole nitrogen to prevent undesired nucleophilic attacks .

- Analytical Monitoring : In-line FTIR or HPLC to track reaction progress and identify intermediates .

Q. How to resolve contradictions in crystallographic data for this compound?

- Issue : Discrepancies in bond angles or disorder in the sulfone group.

- Solution :

- Use SHELXL’s restraints for sulfone S=O bonds and isotropic displacement parameters .

- Validate against DFT-calculated geometries (e.g., Gaussian 16) to distinguish between experimental noise and true structural features .

Q. What methodologies are effective for studying its biological interactions?

- In Vitro Assays :

- Enzyme inhibition studies (e.g., fluorescence polarization assays targeting cysteine proteases, given the sulfone’s electrophilic nature) .

- Cellular uptake assays using fluorescently labeled analogs .

- Computational Tools :

- Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., HDACs due to the isoindole dione’s zinc-chelating potential) .

Q. How to address discrepancies in reported biological activity data?

- Potential Causes : Variability in cell line sensitivity, purity of the compound (>95% required for reproducibility), or stereochemical impurities .

- Mitigation :

- Validate purity via HPLC (≥98% by area) and chiral chromatography .

- Replicate assays in orthogonal models (e.g., 3D spheroid vs. monolayer cultures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.